molecular formula C14H17ClN6O B2841273 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049454-53-6

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2841273
CAS RN: 1049454-53-6
M. Wt: 320.78
InChI Key: ISZFPXJVJHHFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound with a 5-member ring containing four nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a tetrazole ring, a piperazine ring, and a ketone group . The exact 3D structure may be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and formula . Other properties such as solubility, melting point, and boiling point can be determined experimentally .

Scientific Research Applications

Antibacterial and Antifungal Applications

Azole-containing piperazine derivatives, including compounds closely related to 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, have been synthesized and assessed for their antibacterial and antifungal activities. These compounds exhibited moderate to significant activity against various microbial strains, demonstrating potential as broad-spectrum antimicrobial agents. For example, specific derivatives showed remarkable efficacy against all tested strains, with minimal inhibitory concentration (MIC) values comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antitumor Activity

Research on 1,2,4-triazine derivatives bearing piperazine amide moieties, which are structurally similar to the compound , has revealed potential anticancer activities. These compounds were synthesized and evaluated against breast cancer cells (MCF-7) using various methods. Some derivatives showed promising antiproliferative properties, suggesting their utility as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds with biological receptors, such as the CB1 cannabinoid receptor, have provided insights into their potential pharmacological applications. For example, studies on the antagonist interaction with the CB1 receptor have helped develop pharmacophore models for understanding receptor-ligand interactions, aiding in the design of new therapeutic agents (Shim et al., 2002).

Chirality and Molecular Structure

Research on compounds exhibiting chirality through the N—O bond, similar to the compound of interest, has contributed to the understanding of molecular structures and their implications on biological activity. These studies emphasize the significance of stereochemistry in drug design and development (Hartung, Špehar, Svoboda, & Fuess, 2003).

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic uses, given the anticonvulsant activity of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential applications.

properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZFPXJVJHHFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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